1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonyl group attached to a brominated dimethoxyphenyl ring, which is further connected to a dihydroimidazole moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in synthetic chemistry, pharmacology, and material science.
Preparation Methods
The synthesis of 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes:
Sulfonylation: The attachment of a sulfonyl group to the brominated phenyl ring.
Imidazole Formation: The construction of the dihydroimidazole ring through cyclization reactions involving appropriate reagents and catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the bromine atom, leading to different derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the reaction conditions and the specific reagents used.
Scientific Research Applications
1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the brominated phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole include:
4-bromo-2,5-dimethoxyphenethylamine: Known for its psychoactive properties and used in neurological studies.
2-(4-bromo-2,5-dimethoxyphenyl)ethanamine: Another compound with similar structural features, used in pharmacological research.
The uniqueness of this compound lies in its combination of a sulfonyl group with a dihydroimidazole ring, which imparts distinct chemical and biological properties not found in its analogs.
Properties
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4S/c1-23-14-11-16(15(24-2)10-13(14)18)25(21,22)20-9-8-19-17(20)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHKCDCSPKIVON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2CCN=C2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.